Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-nitrobenzoate. This intermediate is then reacted with 1-methoxypropan-2-amine under controlled conditions to introduce the carbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: The major product is the corresponding amino compound.
Reduction: The major product is the carboxylic acid derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with various pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the carbamoyl group, making it less versatile in chemical reactions.
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-benzoate: Similar structure but without the nitro group, affecting its reactivity and applications.
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-4-nitrobenzoate: Positional isomer with different chemical properties.
Uniqueness
Methyl 3-[(1-methoxypropan-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both the nitro and carbamoyl groups, which provide a combination of reactivity and potential biological activity not found in similar compounds.
Properties
IUPAC Name |
methyl 3-(1-methoxypropan-2-ylcarbamoyl)-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(7-20-2)14-12(16)9-4-10(13(17)21-3)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNCNFCVIZBIDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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